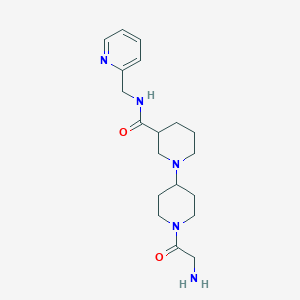![molecular formula C19H26N4O2 B5378773 3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol](/img/structure/B5378773.png)
3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DMAMBP, and it is a piperidine derivative that belongs to the class of benzoylpyrazole compounds.
Wirkmechanismus
The mechanism of action of DMAMBP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DMAMBP has also been shown to inhibit the activity of protein kinase B, a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DMAMBP has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the reduction of oxidative stress. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMAMBP in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DMAMBP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of DMAMBP, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases, and the identification of its molecular targets and mechanisms of action. Additionally, further research is needed to explore the potential limitations and side effects of DMAMBP, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol involves the reaction of 3-(1H-pyrazol-1-ylmethyl)benzoyl chloride with 3-(dimethylamino)methylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of DMAMBP, which can be purified by various methods, including column chromatography.
Wissenschaftliche Forschungsanwendungen
DMAMBP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where DMAMBP has been shown to exhibit potent anticancer activity against a range of cancer cell lines. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, where it has shown promising results in reducing the accumulation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-21(2)14-19(25)8-4-10-22(15-19)18(24)17-7-3-6-16(12-17)13-23-11-5-9-20-23/h3,5-7,9,11-12,25H,4,8,10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOPSHCHXPPJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)C2=CC=CC(=C2)CN3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)

![3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378725.png)
![1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole](/img/structure/B5378733.png)
![ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5378741.png)
![4-[(6-methyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5378742.png)

![1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5378758.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5378778.png)
![4-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5378786.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5378795.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5378799.png)